molecular formula C7H9N3O4 B021246 (4,6-Dimethoxypyrimidin-2-yl)carbamic acid CAS No. 102909-15-9

(4,6-Dimethoxypyrimidin-2-yl)carbamic acid

Cat. No.: B021246
CAS No.: 102909-15-9
M. Wt: 199.16 g/mol
InChI Key: LVTUHHUARVWVOF-UHFFFAOYSA-N
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Description

(4,6-Dimethoxypyrimidin-2-yl)carbamic acid: is a chemical compound with the molecular formula C7H9N3O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Dimethoxypyrimidin-2-yl)carbamic acid typically involves the reaction of 2-amino-4,6-dimethoxypyrimidine with a suitable carbamoylating agent. One common method involves the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction conditions include a temperature of 150°C and a reaction time of 10 hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly reagents and optimized reaction conditions is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (4,6-Dimethoxypyrimidin-2-yl)carbamic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms with different functional groups.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

Chemistry: In chemistry, (4,6-Dimethoxypyrimidin-2-yl)carbamic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (4,6-Dimethoxypyrimidin-2-yl)carbamic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Amino-4,6-dimethoxypyrimidine: A precursor in the synthesis of (4,6-Dimethoxypyrimidin-2-yl)carbamic acid.

    4,6-Dimethoxypyrimidine: A structurally related compound with similar chemical properties.

    2,4-Dimethoxypyrimidine: Another pyrimidine derivative with different substitution patterns.

Uniqueness: this compound is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

IUPAC Name

(4,6-dimethoxypyrimidin-2-yl)carbamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-13-4-3-5(14-2)9-6(8-4)10-7(11)12/h3H,1-2H3,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTUHHUARVWVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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